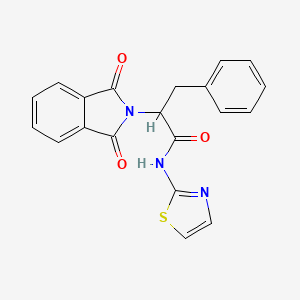![molecular formula C15H24N2 B12117649 1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]- CAS No. 927995-00-4](/img/structure/B12117649.png)
1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]- is a chemical compound with a complex structure that includes a pyrrolidine ring and a phenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]- typically involves the reaction of pyrrolidine with an appropriate phenyl derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the specific pathways involved. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Pyrrolidineethanamine: A simpler compound with a similar structure but lacking the phenyl group.
alpha-[4-(1-methylethyl)phenyl]-amine: A compound with a similar phenyl group but lacking the pyrrolidine ring.
Uniqueness
1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]- is unique due to its combination of a pyrrolidine ring and a phenyl group, which gives it distinct chemical and biological properties. This combination allows it to interact with a wide range of molecular targets, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
927995-00-4 |
|---|---|
Molekularformel |
C15H24N2 |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
1-(4-propan-2-ylphenyl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C15H24N2/c1-12(2)13-5-7-14(8-6-13)15(16)11-17-9-3-4-10-17/h5-8,12,15H,3-4,9-11,16H2,1-2H3 |
InChI-Schlüssel |
LXSPNXPIYGSJCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(CN2CCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12117572.png)


![N-tert-Butylbenzo[d]thiazol-2-amine](/img/structure/B12117589.png)


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B12117610.png)







